REACTION_SMILES
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[BH3:23].[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:20][S:21][CH3:22].[CH3:24][OH:25].[c:1]1([C:15](=[O:16])[O:17][CH2:18][CH3:19])[cH:2][c:3]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[cH:4][c:5]([C:7](=[O:8])[O-:9])[cH:6]1>>[c:1]1([C:15](=[O:16])[O:17][CH2:18][CH3:19])[cH:2][c:3]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[cH:4][c:5]([CH2:7][OH:8])[cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc(C(=O)[O-])cc(C(=O)OCC)c1
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cc(CO)cc(C(=O)OCC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |